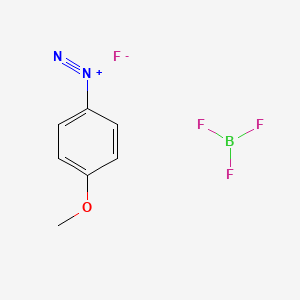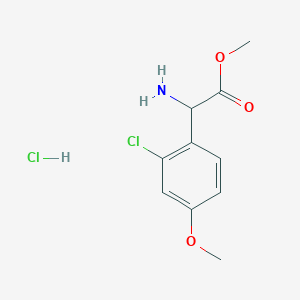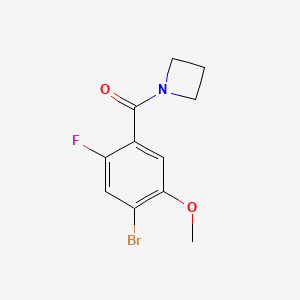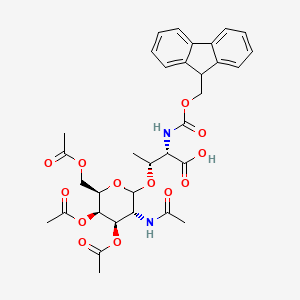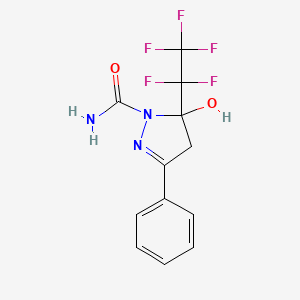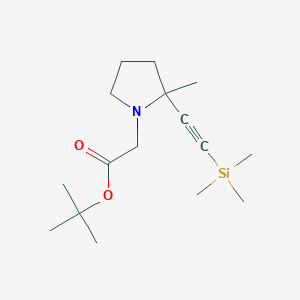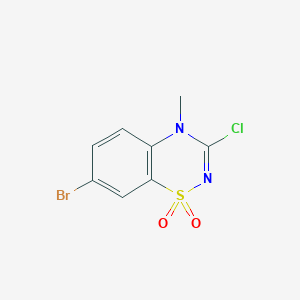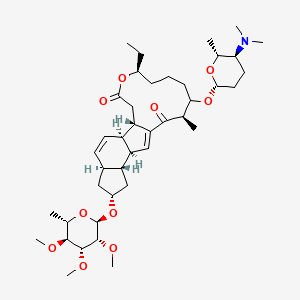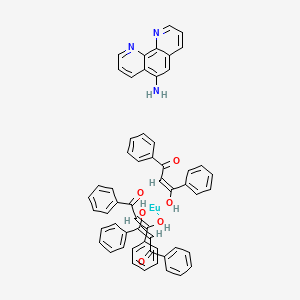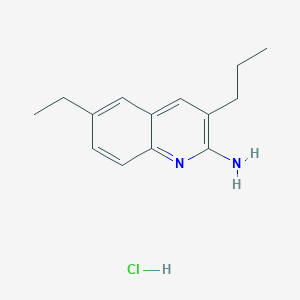
2-Amino-6-ethyl-3-propylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-ethyl-3-propylquinoline hydrochloride is a chemical compound with the molecular formula C14H19ClN2 and a molecular weight of 250.77 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an amino group, an ethyl group, and a propyl group attached to a quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-3-propylquinoline hydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of cyclization reactions involving aniline derivatives and aldehydes under acidic conditions.
Introduction of Substituents: The ethyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Amination: The amino group is introduced via nucleophilic substitution reactions using ammonia or amines.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethyl-3-propylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-Amino-6-ethyl-3-propylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-ethyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: Lacks the ethyl and propyl groups, making it less hydrophobic.
6-Ethylquinoline: Lacks the amino and propyl groups, affecting its reactivity and biological activity.
3-Propylquinoline: Lacks the amino and ethyl groups, altering its chemical properties.
Uniqueness
2-Amino-6-ethyl-3-propylquinoline hydrochloride is unique due to the presence of both ethyl and propyl groups, which enhance its hydrophobicity and potentially its biological activity. The amino group also provides a site for further chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
1169992-83-9 |
|---|---|
Molecular Formula |
C14H19ClN2 |
Molecular Weight |
250.77 g/mol |
IUPAC Name |
6-ethyl-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-3-5-11-9-12-8-10(4-2)6-7-13(12)16-14(11)15;/h6-9H,3-5H2,1-2H3,(H2,15,16);1H |
InChI Key |
YSQIXVBDGGBNLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1)CC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




